N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2S.ClH/c1-4-27-17-9-6-15(7-10-17)20(26)25(13-5-12-24(2)3)21-23-18-11-8-16(22)14-19(18)28-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUMLLPLYXZUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including bromination and dimethylamino substitution, suggest potential biological activities that merit detailed investigation. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's molecular structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₈BrN₃O₂S |
| Molecular Weight | 356.28 g/mol |
| LogP (XLogP3) | 3.8 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The presence of a bromine atom at the 6-position of the benzothiazole ring enhances its lipophilicity and may influence its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several key steps:
- Bromination : The starting material, 1,3-benzothiazole, is brominated at the 6th position using bromine or N-bromosuccinimide (NBS).
- Amidation : The brominated product is reacted with 4-(dimethylamino)benzoic acid in the presence of coupling agents like DCC and catalysts such as DMAP.
- Formation of Hydrochloride Salt : The final product is converted to its hydrochloride form for stability and solubility.
Anticancer Properties
Research indicates that benzothiazole derivatives often exhibit anticancer activities. For instance, compounds with similar structures have been shown to inhibit specific enzymes involved in cancer cell proliferation. Studies have demonstrated that this compound may disrupt cellular signaling pathways leading to apoptosis in cancer cells .
Antimicrobial Effects
Benzothiazole derivatives are also noted for their antimicrobial properties. The compound's ability to inhibit microbial growth has been attributed to its interaction with microbial cell walls and essential enzymes .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Binding to specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation : Interfering with cellular signaling pathways that regulate cell growth and apoptosis.
These interactions may lead to reduced tumor growth or enhanced antimicrobial activity.
Study on Antitumor Activity
A study published in a peer-reviewed journal demonstrated that a similar benzothiazole derivative significantly inhibited tumor growth in xenograft models. The compound was observed to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Evaluation
In another investigation, this compound was tested against various bacterial strains. Results showed a significant reduction in bacterial viability at low micromolar concentrations, indicating its potential as an antimicrobial agent .
Scientific Research Applications
Biological Applications
Research indicates that compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide hydrochloride exhibit various biological activities, including:
- Antimicrobial Activity : Benzothiazole derivatives have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Studies have demonstrated that benzothiazole compounds can inhibit specific enzymes involved in cancer progression, suggesting potential use in cancer therapies.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
Case Studies
-
Anticancer Activity :
- A study demonstrated that benzothiazole derivatives inhibited tumor growth in vitro by targeting specific kinases involved in cell proliferation. This suggests that this compound may have similar effects due to its structural similarities.
-
Antimicrobial Research :
- Research into related compounds has shown efficacy against resistant strains of bacteria, indicating that this compound could be developed into a novel antimicrobial agent.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole | Basic structure; lacks bromine | Antimicrobial |
| 2-Amino Benzothiazole | Contains amino group; simpler structure | Anti-inflammatory |
| 6-Methyl Benzothiazole | Methyl substitution instead of bromine | Anticancer |
The unique combination of halogenation and amine functionality in this compound may enhance its binding properties and biological efficacy compared to other benzothiazole derivatives.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Functional Analogues
The compound shares structural motifs with other benzothiazol-2-yl derivatives, particularly in the benzothiazole core and substituted benzamide groups. Below is a comparative analysis of key analogues:
Comparative Pharmacological and Physicochemical Insights
- Substituent Effects: Halogenation: The 6-bromo substituent in the target compound (vs. Side Chains: The 3-(dimethylamino)propyl group (target compound) versus 2-(dimethylamino)ethyl () introduces a longer alkyl chain, which may alter binding kinetics due to increased flexibility. Benzamide Modifications: The 4-ethoxy group (target compound) offers moderate electron-donating effects, whereas sulfonyl groups () are strong electron-withdrawing moieties, affecting electronic distribution and target engagement.
Physicochemical Properties :
- Solubility : The ethoxy group in the target compound likely improves aqueous solubility compared to sulfonyl derivatives (e.g., ), which are more polar but prone to crystallization.
- Metabolic Stability : Sulfonyl-containing analogues () may exhibit slower hepatic clearance due to reduced susceptibility to oxidative metabolism.
Preparation Methods
Synthesis of the 6-Bromo-1,3-benzothiazol-2-amine Core
The benzothiazole scaffold is typically synthesized via cyclization of a substituted thiourea or thioamide precursor. A representative route involves reacting 2-amino-5-bromobenzenethiol with cyanogen bromide (BrCN) in ethanol under reflux, yielding 6-bromo-1,3-benzothiazol-2-amine (Figure 1) . Alternative methods employ 5-bromo-2-nitroaniline as a starting material, which undergoes reduction to the corresponding diamine followed by cyclization with carbon disulfide (CS₂) in the presence of iodine .
Key Reaction Conditions
| Parameter | Value/Description | Reference |
|---|---|---|
| Starting Material | 2-Amino-5-bromobenzenethiol | |
| Reagent | Cyanogen bromide (BrCN) | |
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Reaction Time | 6–8 hours | |
| Yield | 72–85% |
Purification is achieved via recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane gradients .
Formation of the 4-Ethoxybenzamide Moiety
The amine intermediate is coupled with 4-ethoxybenzoyl chloride to form the amide bond. This step employs coupling agents such as HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DCM or THF .
Synthetic Protocol
-
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]amine (1 equiv) is dissolved in anhydrous DCM.
-
4-Ethoxybenzoyl chloride (1.1 equiv) and Et₃N (3 equiv) are added dropwise at 0°C.
-
The reaction is warmed to room temperature and stirred for 6 hours .
-
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:1) .
Characterization Data
-
¹H NMR (700 MHz, DMSO-d₆): δ 1.35 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.02 (s, 6H, N(CH₃)₂), 4.08 (q, J = 7.0 Hz, 2H, OCH₂), 5.72 (s, 2H, CH₂N), 7.45–8.20 (m, aromatic Hs) .
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an anhydrous solvent such as diethyl ether or ethanol .
Procedure
-
The free base is dissolved in ethanol (10 mL/g).
-
HCl gas is bubbled through the solution until precipitation occurs.
-
The precipitate is filtered, washed with cold ethanol, and dried under vacuum .
Critical Parameters
-
Stoichiometry : 1:1 molar ratio of free base to HCl ensures complete salt formation.
-
Solvent Choice : Ethanol minimizes co-solvation of byproducts .
Industrial-Scale Optimization Strategies
For large-scale production, continuous flow reactors enhance reproducibility and safety during exothermic steps (e.g., amide coupling) . Key adjustments include:
-
Alkylation : Using tubular reactors with in-line monitoring to control temperature and reagent addition.
-
Crystallization : Anti-solvent precipitation with tert-butyl methyl ether (MTBE) improves crystal size distribution .
Analytical Characterization
HPLC Purity
| Column | Mobile Phase | Retention Time | Purity |
|---|---|---|---|
| C18 (4.6 × 150 mm) | Acetonitrile/H₂O (70:30) | 8.2 min | ≥99% |
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 52.34 | 52.28 |
| H | 5.12 | 5.09 |
| N | 9.15 | 9.11 |
Challenges and Mitigation
Q & A
Q. Methodological Answer :
Core Modifications : Systematically vary substituents (e.g., replace bromine with methyl or fluorine) to evaluate effects on target binding .
Side-Chain Optimization : Adjust the dimethylamino-propyl chain length or substitute with morpholine to modulate solubility and logP .
Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) or cell viability assays (e.g., IC50 in cancer lines) .
Example : A study comparing 6-bromo vs. 6-methyl analogs showed a 10-fold increase in anticancer activity for the brominated derivative .
Advanced: What computational methods are suitable for predicting this compound’s interaction with biological targets?
Q. Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with proteins (e.g., kinases or GPCRs) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions .
- QSAR Modeling : Train models on datasets of benzothiazole derivatives to predict bioavailability or toxicity .
Validation : Cross-reference computational predictions with experimental IC50 values from enzyme assays .
Advanced: How should researchers address contradictions in reported biological activity data for this compound?
Q. Methodological Answer :
Source Analysis : Verify assay conditions (e.g., cell line specificity, ATP concentration in kinase assays) .
Control Replication : Repeat experiments with standardized protocols (e.g., same solvent, pH, and temperature) .
Meta-Analysis : Compare data across studies (e.g., PubChem BioAssay entries) to identify outliers or trends .
Case Study : Discrepancies in IC50 values (e.g., 0.5 µM vs. 5 µM) were resolved by controlling for DMSO concentration (limited to <0.1%) .
Basic: What are the recommended storage conditions to ensure compound stability?
Q. Methodological Answer :
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis or photodegradation .
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
- Stability Testing : Monitor degradation via HPLC every 6 months; discard if purity drops below 90% .
Advanced: How can researchers design in vitro assays to evaluate this compound’s mechanism of action?
Q. Methodological Answer :
Target Identification : Use affinity chromatography or thermal shift assays to identify binding proteins .
Pathway Analysis : Perform RNA-seq or phosphoproteomics post-treatment to map affected pathways .
Off-Target Screening : Test against panels of unrelated enzymes (e.g., cytochrome P450) to assess selectivity .
Example : A kinase screen revealed inhibition of EGFR and BRAF at nanomolar concentrations, suggesting anticancer potential .
Advanced: What strategies can optimize the compound’s pharmacokinetic properties for in vivo studies?
Q. Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., sulfonamide) to reduce logP and improve solubility .
- Prodrug Design : Mask the dimethylamino group with an ester to enhance oral bioavailability .
- Metabolic Stability : Test liver microsome stability and identify metabolic hotspots via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
